

# addressing unexpected results in avibactam time-kill curve experiments

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## Compound of Interest

Compound Name: Avibactam sodium dihydrate

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## Technical Support Center: Avibactam Time-Kill Curve Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in avibactam time-kill curve experiments.

### Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a successful avibactam time-kill experiment?

A successful time-kill experiment with a susceptible bacterial strain will typically show a rapid, concentration-dependent decrease in bacterial count (CFU/mL) over the initial hours, followed by sustained suppression of bacterial growth over the 24-hour period. A bactericidal effect is generally defined as a  $\geq 3$ -log<sub>10</sub> (99.9%) reduction in the initial inoculum.

Q2: I'm observing initial killing followed by significant bacterial regrowth after 8-12 hours. What could be the cause?

This is one of the most common unexpected outcomes. Several factors can contribute to regrowth:

- **Selection of Resistant Subpopulations:** The initial inoculum may contain a small number of resistant bacteria that are selected for and proliferate after the susceptible population is

killed.[1]

- Drug Degradation: Avibactam or the partner  $\beta$ -lactam may degrade over the 24-hour incubation period, especially at 37°C.[2][3] This reduces the effective concentration of the drugs, allowing surviving bacteria to regrow.
- Inoculum Effect: A high initial bacterial inoculum can lead to a reduced antimicrobial effect.[4][5]
- Adaptive Resistance: Bacteria may develop temporary, non-mutational resistance during the experiment.[1]

Q3: My time-kill curve shows very little or no initial killing, even at high concentrations of the avibactam combination. Why is this happening?

There are several potential reasons for a lack of initial bactericidal activity:

- Inherent Resistance: The bacterial strain may possess a resistance mechanism that is not inhibited by avibactam. A common example is the production of metallo- $\beta$ -lactamases (MBLs).[1][6][7]
- Incorrect Drug Concentration: Errors in the preparation of stock solutions or serial dilutions can lead to lower-than-expected drug concentrations.
- High Inoculum Density: An excessively high starting inoculum can overwhelm the antimicrobial agent, a phenomenon known as the inoculum effect.[4][5]
- Sub-optimal Assay Conditions: Factors such as the wrong growth medium, incorrect pH, or improper incubation temperature can affect both bacterial growth and antibiotic activity.

Q4: I'm observing a "paradoxical effect," where higher concentrations of the drug combination are less effective than lower concentrations. Is this expected?

While less common, a paradoxical effect has been described for some  $\beta$ -lactam antibiotics.[8][9][10] It is characterized by a decrease in bactericidal activity at concentrations above the minimal bactericidal concentration. The exact mechanisms are not fully understood but may involve the induction of  $\beta$ -lactamases at higher antibiotic concentrations.[9][10]

Q5: How stable is avibactam in solution during a 24-hour experiment?

Avibactam, like many  $\beta$ -lactamase inhibitors, can degrade in aqueous solutions, especially at physiological temperatures.<sup>[2][3][11]</sup> Studies have shown that the stability of ceftazidime/avibactam solutions can be affected by temperature and storage time.<sup>[12][13]</sup> For a 24-hour experiment, it is crucial to consider this potential degradation, as it can lead to regrowth. Some studies have mitigated this by adding fresh avibactam partway through the experiment.<sup>[6][14]</sup>

## Troubleshooting Guide

Observed Problem	Potential Cause	Recommended Action
No bactericidal activity	1. Inherent Resistance: The isolate may produce metallo- $\beta$ -lactamases (MBLs) or other enzymes not inhibited by avibactam.[1][6][7] 2. Incorrect Inoculum Size: The initial bacterial density may be too high. 3. Drug Potency Issue: Incorrect drug concentration or degradation of stock solutions.	1. Verify Resistance Profile: Perform molecular testing for known resistance genes (e.g., MBLs). 2. Standardize Inoculum: Ensure the starting inoculum is consistently within the recommended range (e.g., $5 \times 10^5$ CFU/mL). 3. Prepare Fresh Solutions: Use freshly prepared drug solutions for each experiment. Verify stock concentrations if issues persist.
Initial killing followed by regrowth	1. Drug Degradation: Avibactam and/or the partner $\beta$ -lactam may be degrading over the 24-hour incubation.[2][3] 2. Resistant Subpopulation: Selection of pre-existing resistant mutants.[1] 3. High Inoculum (Inoculum Effect): A higher bacterial load can accelerate drug depletion.[4][5]	1. Assess Stability: Consider adding a supplementary dose of avibactam at an intermediate time point (e.g., 6 or 8 hours) to maintain an effective concentration.[6][14] 2. Analyze Regrown Population: Plate the regrown bacteria and perform susceptibility testing to see if resistance has developed. 3. Test a Lower Inoculum: Repeat the experiment with a lower starting inoculum to see if regrowth is mitigated.
High variability between replicates	1. Inoculum Inconsistency: Variation in the starting CFU/mL between replicates. 2. Pipetting Errors: Inaccurate serial dilutions or sampling. 3. Clumping of Bacteria:	1. Standardize Inoculum Preparation: Ensure a homogenous bacterial suspension before dilution. 2. Calibrate Pipettes: Regularly check and calibrate pipettes. 3. Ensure Proper Mixing: Vortex

	Inadequate vortexing leading to inaccurate colony counts.	samples thoroughly before plating.
Paradoxical Effect (Reduced killing at higher concentrations)	1. Induction of $\beta$ -lactamases: High concentrations of the $\beta$ -lactam partner may induce the expression of $\beta$ -lactamases.[9] [10] 2. Complex Biological Response: Other stress responses in the bacteria.	1. Expand Concentration Range: Test a wider range of concentrations, including those below the MIC, to fully characterize the dose-response curve. 2. Investigate Gene Expression: Consider RT-PCR to assess the expression of $\beta$ -lactamase genes at different drug concentrations.

## Experimental Protocols

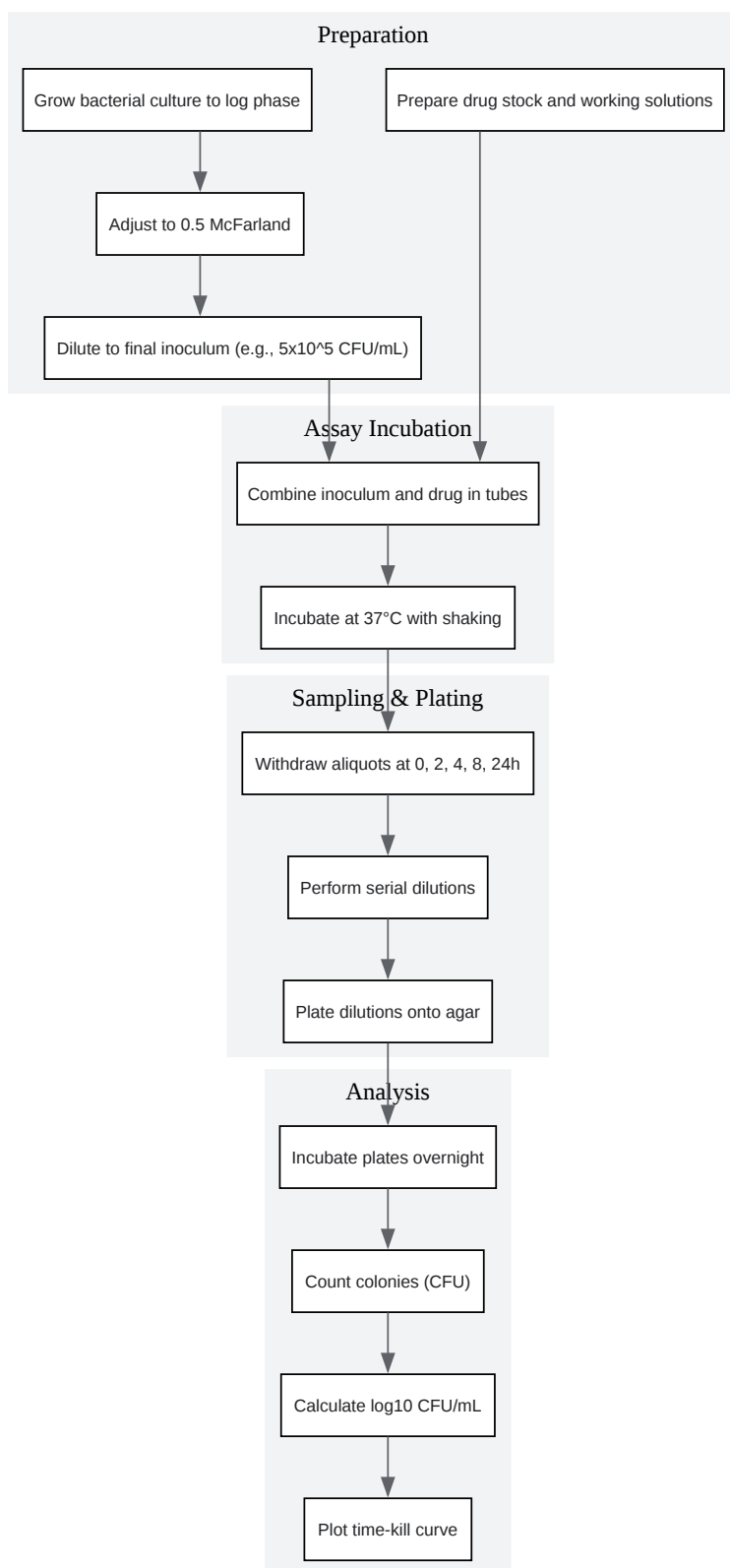
### Standard Time-Kill Assay Protocol

This protocol is a generalized procedure based on CLSI guidelines and common practices in published studies.

- Bacterial Isolate Preparation:
  - From a fresh culture plate (e.g., Mueller-Hinton agar), select 3-5 colonies and inoculate into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
  - Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
  - Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL.
- Drug Solution Preparation:
  - Prepare stock solutions of the  $\beta$ -lactam antibiotic and avibactam in their respective recommended solvents.

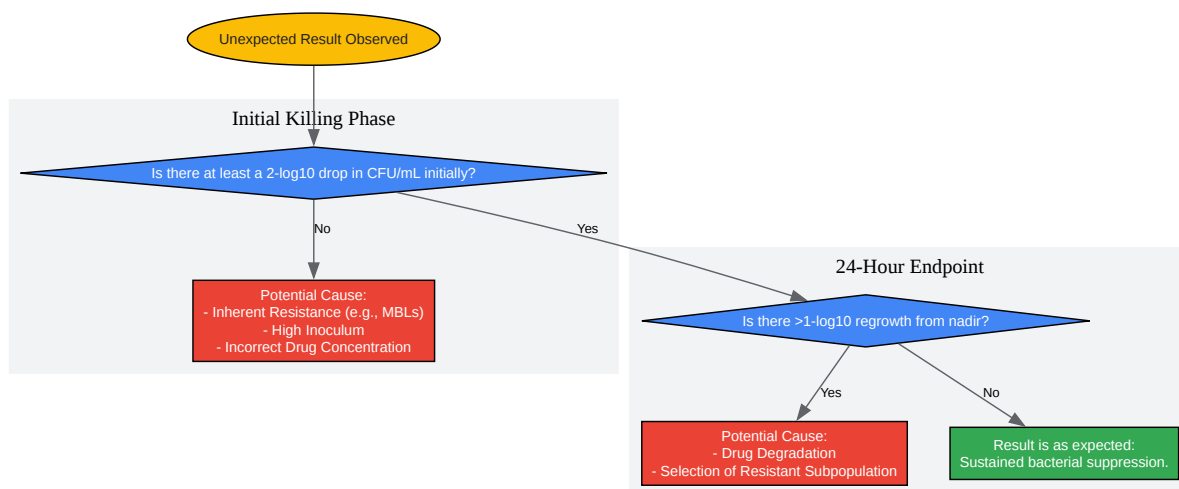
- Perform serial dilutions to create working solutions at the desired multiples of the Minimum Inhibitory Concentration (MIC). Avibactam is typically used at a fixed concentration (e.g., 4 mg/L).
- Assay Setup:
  - In sterile tubes or flasks, combine the diluted bacterial suspension with the drug solutions to achieve the final desired concentrations.
  - Include a growth control (bacteria in broth without antibiotics) and a sterility control (broth only).
  - Incubate all tubes at 37°C, typically with agitation.
- Sampling and Enumeration:
  - At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
  - Perform serial 10-fold dilutions in sterile saline or phosphate-buffered saline to minimize drug carryover.
  - Plate a small volume (e.g., 20-100  $\mu$ L) of each dilution onto agar plates.
  - Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
  - Count the colonies on the plates that have a countable number (e.g., 30-300 colonies) and calculate the CFU/mL for each time point.
- Data Analysis:
  - Plot the log<sub>10</sub> CFU/mL on the y-axis against time on the x-axis for each concentration tested.
  - Determine the change in log<sub>10</sub> CFU/mL relative to the initial inoculum (time 0). A  $\geq 3$ -log<sub>10</sub> reduction is considered bactericidal.

## Visualizations



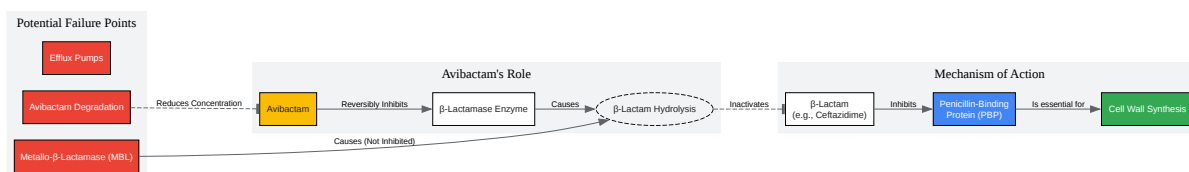
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Caption: General workflow for a time-kill curve experiment.



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Caption: Troubleshooting decision tree for unexpected time-kill results.





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Caption: Avibactam mechanism of action and potential failure points.

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